2-(2-bromo-5-chlorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-5-chlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrClO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-5-chlorophenyl)ethan-1-ol typically involves the reduction of 2-(2-bromo-5-chlorophenyl)ethanone. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in anhydrous ether at room temperature, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar reduction reactions on a larger scale, with appropriate adjustments to reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-5-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: 2-(2-bromo-5-chlorophenyl)ethanone or 2-(2-bromo-5-chlorophenyl)ethanal.
Reduction: 2-(2-bromo-5-chlorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-(2-bromo-5-chlorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated phenyl derivatives and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-5-chlorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenyl)ethan-1-ol
- 2-(2-bromo-6-chlorophenyl)ethan-1-ol
- 2-(2-bromo-5-fluorophenyl)ethan-1-ol
Uniqueness
2-(2-bromo-5-chlorophenyl)ethan-1-ol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
947614-94-0 |
---|---|
Molecular Formula |
C8H8BrClO |
Molecular Weight |
235.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.